5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Description
This compound features a tetrazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a (4-methylphenoxy)methyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxymethyl substituent may influence steric and electronic interactions.
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-11-5-7-14(8-6-11)24-10-15-20-21-22-23(15)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOJKFPJLBYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-(trifluoromethyl)benzonitrile can react with sodium azide under acidic conditions to form the tetrazole ring.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-methylphenol can be reacted with a suitable leaving group (e.g., a halide) on the tetrazole intermediate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy moiety, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and tetrazole groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Pharmaceutical research explores the potential of this compound as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the tetrazole ring can mimic carboxylic acids, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to targets due to its electron-withdrawing properties, while the tetrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Substituent Effects on the Tetrazole Core
The following table summarizes key structural differences and similarities with related tetrazole derivatives:
Key Observations:
- The target compound’s 3-(trifluoromethyl)phenyl group at position 1 distinguishes it from most analogs, which typically substitute position 3. This meta-CF₃ group may reduce steric hindrance compared to para-substituted derivatives (e.g., 5-[4-(trifluoromethyl)phenyl]-1H-tetrazole ).
- The (4-methylphenoxy)methyl substituent introduces an ether linkage, contrasting with thioether (e.g., ) or sulfonyl (e.g., ) analogs.
Physicochemical Properties
*Predicted based on analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
